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molecular formula C12H14OS B8373328 3-methylthio-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

3-methylthio-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

Cat. No. B8373328
M. Wt: 206.31 g/mol
InChI Key: YWDLIDLMHFFWFQ-UHFFFAOYSA-N
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Patent
US06369110B1

Procedure details

A solution of sodium sulfite (3.31 g, 47.94 mmol) in water (5 ml) was added dropwise to a mixture of 3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (8.00 g, 45.65 mmol) and 35% hydrochloric acid (20 ml) under ice-cooling and stirred under ice-cooling for 20 minutes. Sodium acetate trihydrate (33 g) was added to the reaction mixture and the resulting mixture was added dropwise to a 15% aqueous sodium thiomethoxide solution (42.67 g, 91.31 mmol). The reaction mixture was stirred at 80° C. for 1.5 hours, adjusted to pH 9 with an aqueous sodium hydroxide solution and then extracted with ethyl acetate. The extract solution was washed with water and a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/30) to obtain 4.33 g of 3-methylthio-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one.
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
42.67 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].N[C:8]1[CH:19]=[CH:18][C:11]2[CH2:12][CH2:13][CH2:14][CH2:15][C:16](=[O:17])[C:10]=2[CH:9]=1.Cl.O.O.O.C([O-])(=O)C.[Na+].[CH3:29][S-:30].[Na+].[OH-].[Na+]>O>[CH3:29][S:30][C:8]1[CH:19]=[CH:18][C:11]2[CH2:12][CH2:13][CH2:14][CH2:15][C:16](=[O:17])[C:10]=2[CH:9]=1 |f:0.1.2,5.6.7.8.9,10.11,12.13|

Inputs

Step One
Name
Quantity
3.31 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
8 g
Type
reactant
Smiles
NC1=CC2=C(CCCCC2=O)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
33 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
42.67 g
Type
reactant
Smiles
C[S-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 80° C. for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/30)

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC2=C(CCCCC2=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.33 g
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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